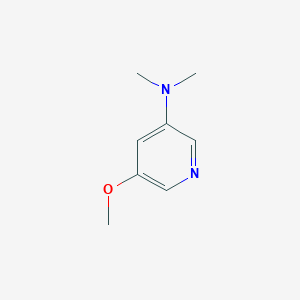

5-methoxy-N,N-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2O/c1-10(2)7-4-8(11-3)6-9-5-7/h4-6H,1-3H3 |

InChI Key |

DDDUGLQIVUGFHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)OC |

Origin of Product |

United States |

The Enduring Significance of Pyridine Scaffolds in Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Structurally analogous to benzene, the nitrogen atom imparts a set of unique chemical properties, including basicity and a distinct reactivity pattern, making it a versatile building block. nih.govnih.gov This "privileged scaffold" is found in thousands of compounds, from industrial chemicals to complex natural products like alkaloids and vitamins. nih.govrsc.org

In medicinal chemistry, the pyridine motif is of paramount importance. nih.govrsc.org Its ability to form hydrogen bonds, its polarity, and its capacity to improve the water solubility of larger molecules make it a frequent component in the design of new therapeutic agents. researchgate.netresearchgate.net The inclusion of a pyridine ring can significantly influence a molecule's pharmacological profile. Consequently, this scaffold is present in a wide array of FDA-approved drugs targeting a diverse range of diseases. nih.govrsc.org The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the properties of a molecule to enhance its efficacy and bioavailability. researchgate.net

Substituted Pyridine Derivatives: a Fertile Ground for Academic Inquiry

The true versatility of the pyridine (B92270) scaffold is unlocked through substitution, where hydrogen atoms on the ring are replaced with various functional groups. nih.gov The position of these substituents has a profound effect on the molecule's electronic properties and reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring more resistant to electrophilic substitution compared to benzene, with such reactions typically occurring at the 3-position. wikipedia.org Conversely, it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. nih.gov

Academic research has extensively explored how different substituents on the pyridine ring influence its chemical behavior and potential applications. researchgate.net For instance, the introduction of electron-donating groups, like the amino and methoxy (B1213986) groups found in 5-methoxy-N,N-dimethylpyridin-3-amine, can alter the electron density of the ring and modify its reactivity and basicity. wikipedia.org Researchers have developed numerous synthetic methodologies to create a vast library of substituted pyridines, each with unique properties. researchgate.net These derivatives are studied for their potential in catalysis, materials science, and, most prominently, as novel drug candidates. nih.govnih.gov Studies have shown that specific substitution patterns can lead to potent agents with antimicrobial, antiviral, and anticancer activities. nih.gov

Future Directions in Pyridine Based Compound Research

Direct Synthesis Approaches

The direct formation of the aminopyridine skeleton is a foundational aspect of synthesizing compounds like 5-methoxy-N,N-dimethylpyridin-3-amine. This involves creating the critical carbon-nitrogen bond at the pyridine ring or modifying a pre-existing pyridine to introduce the necessary functional groups.

C-N Bond Formation Strategies for Pyridinamines

The creation of a C-N bond on a pyridine ring can be accomplished through several established and emerging synthetic methods. These reactions are crucial for introducing the amine functionality onto the heterocyclic core.

Nucleophilic Amination: The Chichibabin reaction is a classic method for the amination of pyridines, though it often requires harsh conditions using sodium amide (NaNH2) and is generally limited in scope. nih.gov More contemporary approaches involve nucleophilic substitution of leaving groups, such as halogens, on the pyridine ring. researchgate.net For instance, 2-chloronicotinic acid can be reacted with aqueous methylamine (B109427) under microwave irradiation to yield 2-(methylamino)nicotinic acid. researchgate.net Metal-free methods have also been developed, where polyhalogenated pyridines react selectively with amines under mild conditions. rsc.org

Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has become a widely applied method for forming C-N bonds. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the arylation of amines and is effective for creating bonds between a pyridine ring (typically a halopyridine) and an amine. researchgate.net

Functional Group Transformations: Rearrangement reactions such as the Hofmann and Curtius rearrangements on pyridine derivatives can be utilized to form a C-N bond from a carboxylic acid or amide precursor. researchgate.net Another strategy involves converting pyridines into phosphonium (B103445) salts, which can then be reacted with sodium azide (B81097) to produce iminophosphoranes. These intermediates are versatile precursors for various nitrogen-containing functional groups. nih.gov

Derivatization from Precursor Pyridines

A common and often more practical approach to synthesizing this compound involves the modification of readily available pyridine precursors. The two most direct precursors are 5-methoxypyridin-3-ylamine and N,N-dimethylpyridin-3-amine.

Starting from 5-methoxypyridin-3-ylamine: The synthesis of the target compound can be achieved by the N,N-dimethylation of 5-methoxypyridin-3-ylamine. nih.gov This precursor, also known as 3-amino-5-methoxypyridine, is a known chemical entity. nih.gov The synthetic challenge then becomes the selective alkylation of the exocyclic amino group without affecting the pyridine ring nitrogen, a process detailed in subsequent sections.

Starting from N,N-dimethylpyridin-3-amine: Alternatively, one could envision adding a methoxy (B1213986) group to N,N-dimethylpyridin-3-amine. evitachem.commatrixscientific.comsynblock.com However, electrophilic substitution to introduce functionality onto the pyridine ring can be challenging. N,N-dimethylpyridin-3-amine itself is a liquid at room temperature with a molecular weight of 122.17 g/mol . evitachem.com It is recognized as a nucleophilic catalyst, particularly in esterification and acylation reactions. evitachem.com

Functionalization and Derivatization Strategies

Once a core pyridine structure is established, various functionalization reactions can be employed to arrive at the final target molecule. These include alkylations, reductive aminations, and electrophilic substitutions.

N-Alkylation and Quaternization Reactions

N-alkylation is a key reaction for introducing alkyl groups onto the nitrogen atoms of pyridine derivatives. This can occur at the ring nitrogen, leading to a pyridinium (B92312) salt (quaternization), or at an exocyclic amine.

Alkylation of the Pyridine Ring: Pyridine's nitrogen atom can react with alkyl halides to form N-alkylated pyridinium salts. acs.org This process is influenced by electronic effects; electron-donating substituents on the pyridine ring facilitate the reaction with both activated and unactivated alkyl halides, while electron-withdrawing groups hinder it. acs.org The reaction of 2-alkoxypyridines with alkyl halides is a regioselective method for producing N-alkyl-2-pyridones. acs.org Organometallic reagents like MeLi, MgR₂, and ZnR₂ can also alkylate the pyridine nitrogen, sometimes reversibly. nih.gov

Alkylation of Exocyclic Amines: To synthesize this compound from 5-methoxypyridin-3-ylamine, the exocyclic amino group must be dimethylated. This is a standard N-alkylation that can be achieved using various methylating agents.

Table 1: Comparison of N-Alkylation Strategies

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Direct Alkylation | Alkyl Halides | Forms pyridinium salts; sensitive to electronic effects on the ring. | acs.org |

| Using Organometallics | MeLi, MgR₂, ZnR₂ | Can lead to N-alkylation, but rearrangements are possible. | nih.gov |

| "Borrowing Hydrogen" | Alcohols, Pyridine Shuttle | Transition-metal-free N-alkylation of anilines using alcohols. | rsc.org |

| From N-Oxides | Activated Sulfoxides, Tf₂O | N-alkylation of 'masked' hydroxypyridines (e.g., 2-fluoropyridine). | thieme-connect.com |

Reductive Amination Pathways

Reductive amination is a powerful, one-pot method for forming C-N bonds and is particularly useful for alkylating amines. To form this compound, one could react 5-methoxypyridin-3-ylamine with formaldehyde (B43269) via reductive amination.

The process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (e.g., formaldehyde), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed.

Borohydride Reagents: Sodium cyanoborohydride (NaCNBH₃) was a traditional choice, but due to its toxicity, alternatives have been sought. sciencemadness.orgtandfonline.com

Amine-Borane Complexes: Pyridine-borane (BAP) has emerged as a mild, effective, and less toxic alternative to cyanoborohydride-based procedures. sciencemadness.orgtandfonline.comacs.org It is compatible with various functional groups and can be used in protic or aprotic solvents. tandfonline.com The protocol often involves the use of molecular sieves to facilitate the rate-determining imine formation. sciencemadness.org

Other Systems: A one-pot, two-step method using hydroxylammonium chloride for amination followed by reduction with a zinc/hydrochloric acid system has been reported for the synthesis of primary amines from aldehydes. tandfonline.com

Table 2: Reductive Amination Systems

| System | Carbonyl Source | Reducing Agent | Key Features | Citations |

|---|---|---|---|---|

| Borch Reduction | Aldehyde/Ketone | NaCNBH₃ | Classic method; toxicity concerns. | tandfonline.com |

| Pyridine-Borane Protocol | Aldehyde/Ketone | Pyridine-Borane (BAP) | Mild, less toxic alternative; compatible with many functional groups. | sciencemadness.orgtandfonline.comacs.org |

| Zinc Reduction | Aldehyde | Zn / HCl | Used for one-pot synthesis of primary amines. | tandfonline.com |

Electrophilic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3-position. wikipedia.orgquora.com

Reactivity and Regioselectivity: The attack of an electrophile at the 2- or 4-position results in a resonance-stabilized intermediate where one resonance form places an unfavorable positive charge on the electronegative nitrogen atom. youtube.comyoutube.com Attack at the 3-position avoids this, making it the kinetically favored product, even though the reaction requires harsh conditions. quora.comyoutube.com

Influence of Substituents: The presence of activating groups, such as the methoxy and amino groups in the precursors to the target compound, can significantly influence the feasibility and regioselectivity of electrophilic substitution. Electron-donating groups can make substitution easier. However, the basic nitrogen atom can be protonated or coordinate to Lewis acids under reaction conditions, which strongly deactivates the ring.

Use of Pyridine N-Oxides: To overcome the low reactivity of the pyridine ring, substitutions are often carried out on the corresponding pyridine N-oxide. researchgate.netwikipedia.org The N-oxide activates the ring, particularly at the 4-position, towards electrophiles like nitrating agents. researchgate.net The N-oxide can be subsequently deoxygenated to restore the pyridine. wikipedia.org

Formation of Amide, Sulfonamide, and Phosphonamide Derivatives

The presence of a nucleophilic secondary amine in this compound, or more commonly the primary amine of its precursor 5-methoxypyridin-3-amine, allows for the straightforward formation of amide, sulfonamide, and phosphonamide linkages. These functional groups are pivotal in medicinal chemistry for modulating the physicochemical properties and biological activity of parent compounds.

Amide Formation: The reaction of an aminopyridine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, is a standard method for amide synthesis. For instance, the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), yields the corresponding amide, which can then undergo further functionalization like Suzuki-Miyaura cross-coupling. researchgate.net A more contemporary, one-pot approach involves an organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines. nih.gov This method highlights the potential for creating complex amide derivatives from simple precursors under mild conditions.

Sulfonamide Formation: Sulfonamides are readily prepared by reacting an aminopyridine with a sulfonyl chloride in the presence of a base. In the synthesis of novel PI3K/mTOR dual inhibitors, 5-bromo-2-methoxypyridin-3-amine (B1520566) was condensed with 2,4-difluorobenzenesulfonyl chloride to form the corresponding sulfonamide. nih.gov This sulfonamide then served as a key intermediate for further elaboration via Suzuki coupling reactions. nih.gov The reaction conditions for sulfonamide formation from N-(3-chloro-quinoxalin-2-yl)-sulfonamides and various amines have been optimized, highlighting the importance of the choice of solvent and base, with pyridine bases like 2,6-dimethylpyridine (B142122) (lutidine) showing improved yields and purity profiles. google.com

Phosphonamide Formation: The synthesis of phosphonamides, while less common than amides and sulfonamides in the provided literature, follows a similar principle involving the reaction of an amine with a phosphorus-containing electrophile, such as a phosphoryl chloride or a phosphonic acid derivative activated in situ. The specific conditions would be analogous to those used for amide and sulfonamide synthesis, requiring an appropriate base and solvent system.

Table 1: Examples of Amide and Sulfonamide Formation with Pyridine Amines

| Starting Amine | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyrazin-2-amine | 5-bromothiophene-2-carboxylic acid / TiCl₄ | Thiophene-carboxamide | researchgate.net |

| Amine, Carboxylic Acid, Pyridine N-oxide | Phosphetane catalyst | 2-Amidopyridine | nih.gov |

| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | Benzenesulfonamide | nih.gov |

| N-(3-chloro-quinoxalin-2-yl)-sulfonamides | Various anilines / Lutidine | N-(3-amino-quinoxalin-2-yl)-sulfonamide | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling) for Pyridine Ring Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling significant modifications to the pyridine ring of compounds like this compound. researchgate.netnih.gov The Suzuki-Miyaura cross-coupling, in particular, is widely employed for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. libretexts.orgnih.gov

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle consists of three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

In the context of methoxypyridine derivatives, a key synthetic strategy involves the Suzuki coupling of a bromo-substituted methoxypyridine with a boronic acid or ester. For example, in the synthesis of PI3K/mTOR inhibitors, a borate (B1201080) ester of a sulfonamide-containing methoxypyridine was coupled with a bromo-substituted aromatic partner. nih.gov Conversely, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane. researchgate.net

The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines can be controlled. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the substitution pattern can be influenced by the reaction conditions and the stoichiometry of the boronic acid, allowing for the selective synthesis of mono-, di-, and tri-arylated pyridine derivatives. nih.gov Furthermore, the development of specialized ligands and catalyst systems, such as CataXCium A Pd G3, has enabled efficient coupling of unprotected ortho-bromoanilines, demonstrating the advancing capabilities of this methodology. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on Pyridine and Related Heterocycles

| Halide Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-bromo-2-methoxypyridin-3-amine derivative | Borate ester | Not specified | Biaryl sulfonamide | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-biaryl-4,6-dichloropyrimidine | researchgate.net |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Arylated 2,6-lutidine derivatives | nih.gov |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 / K₃PO₄ | ortho-substituted anilines | nih.gov |

Following an extensive search for scientific literature and data, it has been determined that detailed, publicly available information regarding the advanced spectroscopic and chromatographic characterization of the specific chemical compound This compound is not available.

Searches for experimental data pertaining to its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) fragmentation (EI-MS and ESI-MS), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) quantification methods did not yield any specific results for this compound.

While data exists for structurally related compounds, such as various isomers of methoxy-aminopyridines or N,N-dimethylpyridinamines, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Therefore, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not possible at this time due to the absence of the necessary foundational data in accessible scientific databases and literature.

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the molecular structure and functional groups present in this compound by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the pyridine ring. The polarizability of the molecule's electron cloud changes during vibrations, which gives rise to the Raman scattering effect. For this compound, key Raman signals would be expected for the symmetric stretching of the pyridine ring and the vibrations associated with the dimethylamino and methoxy substituents.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

Thin Layer Chromatography (TLC) Analysis

Thin Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary purity assessment of compounds. In the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids, TLC was performed using silica (B1680970) gel 60 aluminum-backed plates. rsc.org Visualization of the TLC plates was achieved under short-wavelength UV radiation at 254 nm. rsc.org For the analysis of this compound, a similar approach would be employed, where the retention factor (Rf) value would be determined using an appropriate solvent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. The NIST Chemistry WebBook lists GC data for the related compound 3,5-dimethylpyridine. nist.gov A study on the metabolism of 5-methoxy-N,N-dimethyltryptamine also utilized Gas Chromatography. nih.gov When analyzing this compound by GC, the compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification and quantification. The choice of the stationary phase in the column and the temperature program are critical parameters for achieving good separation.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. A study on a similar compound, N,N-dimethylpyridin-4-amine, mentions the use of LC-MS, a hyphenated technique combining liquid chromatography with mass spectrometry. nih.gov Another study details the determination of dimethylaminopropylamine in alkylaminoamides using reversed-phase HPLC with ultraviolet detection. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier to ensure the compound is in a single ionic form.

| Analytical Technique | Typical Parameters and Expected Observations for this compound |

| FT-IR Spectroscopy | Characteristic peaks for C-O (ether), C-N (amine and pyridine), and aromatic C-H bonds. |

| Raman Spectroscopy | Strong signals for pyridine ring breathing modes and substituent vibrations. |

| Thin Layer Chromatography (TLC) | A specific Retention Factor (Rf) value on a silica gel plate with a suitable eluent system (e.g., ethyl acetate/hexane). |

| Gas Chromatography (GC) | A characteristic retention time on a suitable capillary column (e.g., non-polar or medium-polar). |

| High-Performance Liquid Chromatography (HPLC) | A specific retention time on a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water). |

Computational and Theoretical Chemistry Studies of this compound

The provided outline requires in-depth, scientifically validated data for specific computational analyses, including:

Optimization of Molecular Geometry

Electronic Structure Analysis (Frontier Molecular Orbitals, Energy Gap)

Molecular Electrostatic Potential (MEP) Mapping

Dipole Moment Calculations

Vibrational Frequency Analysis and Total Energy Distribution (TED)

Molecular Dynamics (MD) Simulations

While computational studies exist for structurally related compounds, such as other pyridine derivatives or molecules containing similar functional groups, the strict requirement to focus exclusively on this compound prevents the inclusion of that data. Extrapolating findings from different molecules would be scientifically inappropriate and would not adhere to the specified constraints.

Therefore, the generation of a scientifically accurate article that strictly follows the requested outline is not possible due to the absence of dedicated research on this compound.

Computational and Theoretical Chemistry Studies of 5 Methoxy N,n Dimethylpyridin 3 Amine

Molecular Dynamics (MD) Simulations

Conformational Analysis and Stability

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum on the potential energy surface. For 5-methoxy-N,N-dimethylpyridin-3-amine, the key dihedral angles to consider are those defining the orientation of the methoxy (B1213986) group (C-C-O-C) and the dimethylamino group (C-C-N-C).

Theoretical calculations, often employing Density Functional Theory (DFT) methods, can systematically explore the potential energy surface by rotating these bonds. The results of such an analysis would typically reveal the following:

Rotational Barriers: The energy required to rotate the methoxy and dimethylamino groups is not uniform. There are specific orientations that are energetically favored (energy minima) and others that are disfavored (energy maxima or transition states). These energy barriers are crucial for understanding the molecule's dynamic behavior.

Steric and Electronic Effects: The preferred conformations are a result of a delicate balance between steric hindrance and electronic effects. For instance, the bulky dimethylamino group will tend to orient itself to minimize steric clashes with the adjacent methoxy group and the pyridine (B92270) ring. Electronically, the lone pairs on the oxygen and nitrogen atoms interact with the π-system of the pyridine ring, influencing the rotational preference.

Planarity: The degree of planarity of the methoxy and dimethylamino groups with respect to the pyridine ring is a key determinant of stability. A more planar conformation can enhance resonance effects, where the lone pairs of electrons on the oxygen and nitrogen atoms can delocalize into the aromatic ring. This delocalization can increase the electron density on the pyridine nitrogen, potentially influencing its basicity and nucleophilicity. valpo.edu

The stability of different conformers is typically compared by their relative energies (ΔE), with the most stable conformer assigned a relative energy of zero.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-N-C) (°) | Dihedral Angle (C4-C5-O-C) (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 5.2 |

| B | 90 | 0 | 2.1 |

| C (Global Minimum) | 45 | 180 | 0.0 |

| D | 90 | 90 | 3.5 |

Note: This table is illustrative and provides a conceptual framework for the type of data obtained from conformational analysis. The values are not based on actual experimental or calculated data for this compound.

Binding Energy Calculations (e.g., MP2 Method)

Binding energy is a critical parameter for assessing the stability of a molecular system, particularly in the context of ionic liquids or molecular complexes. researchgate.netrsc.org For a single molecule like this compound, the concept of binding energy is most relevant when considering its interactions with other molecules or ions. However, the principles of binding energy calculations can be discussed in the context of the intramolecular forces that hold the molecule together.

The Møller-Plesset perturbation theory of the second order (MP2) is a high-level ab initio quantum chemistry method that is well-suited for calculating electron correlation effects, which are crucial for accurately determining interaction energies. researchgate.netrsc.org

To evaluate the stability of a potential complex involving this compound, the binding energy would be calculated by subtracting the total energy of the individual, isolated molecules (the monomers) from the total energy of the complex (the supermolecule).

BE = E(complex) - [E(molecule 1) + E(molecule 2)]

A negative binding energy indicates that the formation of the complex is an energetically favorable process, and the magnitude of the binding energy reflects the strength of the interaction.

In the context of ionic liquids based on pyridine derivatives, binding energy calculations using the MP2 method have been employed to assess their thermal stability. rsc.org For this compound, such calculations could be used to predict its interaction strength with various cations or anions if it were to be considered as a component of an ionic liquid.

Table 2: Illustrative Binding Energy Calculation Data

| Interacting Species | Method | Basis Set | Calculated Binding Energy (kcal/mol) |

| This compound + Li+ | MP2 | 6-311++G(d,p) | -25.8 |

| This compound + H2O | MP2 | aug-cc-pVDZ | -8.3 |

Note: This table is for illustrative purposes to demonstrate the output of binding energy calculations and does not represent actual calculated values for this compound.

Reactivity Indices Analysis

Reactivity indices derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting and explaining the chemical reactivity of molecules. These indices are based on the analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A high HOMO energy indicates a better electron donor, while a low LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the electron-donating methoxy and dimethylamino groups are expected to raise the HOMO energy level, making the molecule a potentially good nucleophile. The analysis of these reactivity indices can help predict how this molecule will behave in various chemical reactions, for instance, in alkylation or acylation reactions where the nucleophilicity of the pyridine nitrogen is critical. valpo.edu

Table 3: Illustrative Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.9 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 2.29 |

Note: This table presents an illustrative set of reactivity indices to demonstrate the concepts. The values are not based on actual calculations for this compound.

Investigation of Biological Activities and Mechanisms in Vitro Studies

Antimicrobial Properties

No studies were found that tested the inhibitory effects of 5-methoxy-N,N-dimethylpyridin-3-amine against any Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity can be provided. While research exists on other methoxy-substituted pyridine (B92270) compounds showing some antimicrobial potential, these findings are not directly applicable to this compound. nih.gov

As there are no studies on its antimicrobial activity, there is consequently no research proposing or elucidating its mechanism of action against bacteria. Topics such as the disruption of bacterial cell wall synthesis or interference with metabolic pathways have not been investigated for this compound.

Central Nervous System (CNS) Activity (Mechanistic Pathways)

The potential for chemical compounds to protect neurons from damage and degeneration is a significant area of research for treating neurodegenerative diseases. Pyridine-based structures are known to exhibit a range of activities within the central nervous system. For instance, certain 4-aminopyridine (B3432731) derivatives have been studied for their potential to reverse the effects of chemically induced demyelination in animal models, suggesting a role in protecting or repairing neural structures.

However, specific studies detailing the neuroprotective effects of this compound are not found in the current body of scientific literature. Evaluating such effects would typically involve in vitro assays using neuronal cell lines (e.g., HT22 or SH-SY5Y) exposed to neurotoxic insults like glutamate (B1630785) or oxidative stress. Key metrics would include cell viability, reduction of reactive oxygen species (ROS), and inhibition of apoptotic pathways. Without such dedicated studies, the neuroprotective potential of this specific compound remains speculative.

General Enzyme Inhibition Studies

The biological activity of a compound is defined by its interaction with specific molecular targets, typically proteins such as enzymes or receptors. The pyridin-3-amine scaffold is a component of many known kinase inhibitors. For example, various derivatives of pyrazolo[3,4-b]pyridin-3-amine have been identified as inhibitors of kinases like MNK1 and MNK2. These studies often involve screening the compound against a panel of kinases to determine its inhibitory profile and selectivity. The potency of inhibition is typically quantified by an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For this compound itself, specific data on molecular target identification and interaction analysis, including IC₅₀ values against a panel of enzymes, are not available in the surveyed scientific literature. Such an analysis would be crucial to understand its mechanism of action and potential therapeutic applications. The table below is a template that would typically be used to present such enzyme inhibition data.

Table 1: Enzyme Inhibition Profile of this compound (Illustrative) No public data is available for this compound. The table is for illustrative purposes only.

| Target Enzyme | IC₅₀ (nM) | Assay Type |

|---|---|---|

| Kinase A | Data Not Available | Biochemical |

| Kinase B | Data Not Available | Biochemical |

| Kinase C | Data Not Available | Cellular |

Structure Activity Relationship Sar Studies of 5 Methoxy N,n Dimethylpyridin 3 Amine Derivatives

Elucidation of Structural Elements Critical for Biological Activity

In the absence of direct studies on 5-methoxy-N,N-dimethylpyridin-3-amine, the critical structural elements for biological activity can be inferred from research on analogous pyridine (B92270) derivatives. The core pyridine ring, the methoxy (B1213986) group at the 5-position, and the dimethylamino group at the 3-position are all likely to play crucial roles in the molecule's interactions with biological targets.

The pyridine ring itself serves as a fundamental scaffold, providing a specific spatial arrangement for the substituents. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules.

The 5-methoxy group is a significant feature. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Studies on other pyridine derivatives have shown that the presence and position of methoxy groups can significantly influence antiproliferative activity. For instance, in some series of pyridine derivatives, increasing the number of methoxy substituents leads to enhanced activity nih.gov. The specific location at the 5-position would dictate the directionality of these interactions within a receptor binding site.

The 3-N,N-dimethylamino group is also critical. The nitrogen atom's basicity and its potential to be protonated at physiological pH suggest it could form ionic bonds or hydrogen bonds with biological targets. The two methyl groups add steric bulk and hydrophobicity, which can influence binding affinity and selectivity. In many classes of biologically active compounds, the nature of the amine substituent (primary, secondary, or tertiary) and the size of the alkyl groups are key determinants of activity.

Impact of Substituent Position and Chemical Nature on Observed Activities

The biological activity of this compound derivatives would be highly sensitive to the position and chemical properties of any additional substituents.

Positional Isomerism: Shifting the methoxy or dimethylamino groups to other positions on the pyridine ring would likely have a profound impact on activity. For example, moving the dimethylamino group to the 2- or 4-position would alter the electronic properties of the pyridine ring and the steric environment around the nitrogen atom, potentially leading to a complete loss of or a change in the biological activity. Research on various pyridine derivatives has consistently shown that the substitution pattern is a critical determinant of their pharmacological profile nih.gov.

Nature of Substituents: The introduction of different functional groups at various positions on the pyridine ring would modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity.

Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the pKa of the pyridine nitrogen and the dimethylamino group, affecting their ionization state and ability to form ionic interactions.

Steric Bulk: The size of the substituents can influence how the molecule fits into a binding pocket. Bulky groups might enhance binding through increased van der Waals interactions but could also introduce steric hindrance that prevents optimal binding. Conversely, smaller substituents might be better tolerated.

Hydrogen Bonding Moieties: Introducing groups capable of hydrogen bonding, such as hydroxyl or amide groups, could provide additional anchor points for binding to a biological target, potentially increasing potency. For example, the replacement of a methoxy group with a hydroxyl group has been shown to significantly increase the activity of certain pyridine derivatives nih.gov.

The following table illustrates hypothetical SAR data based on these principles, showing how different substituents might affect biological activity.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Hypothetical Activity (IC50, µM) |

| 1 | H | H | H | 10 |

| 2 | Cl | H | H | 5 |

| 3 | H | F | H | 8 |

| 4 | H | H | CH3 | 15 |

| 5 | OH | H | H | 2 |

| 6 | H | NO2 | H | 50 |

Pharmacophore Identification and Optimization Strategies

A pharmacophore model for this class of compounds would consist of the key chemical features arranged in a specific three-dimensional orientation that are essential for biological activity. Based on the structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond acceptor (the oxygen of the 5-methoxy group).

A hydrophobic feature (the methyl of the 5-methoxy group).

A basic, ionizable group (the 3-N,N-dimethylamino nitrogen).

A hydrophobic feature (the methyl groups of the 3-N,N-dimethylamino group).

An aromatic ring (the pyridine core).

Optimization Strategies would focus on modifying the lead compound, this compound, to improve its potency, selectivity, and pharmacokinetic properties. These strategies could include:

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems to explore different spatial arrangements of the key pharmacophoric features.

Substituent Modification: Systematically altering the substituents on the pyridine ring to probe the steric, electronic, and lipophilic requirements of the binding site. This would involve introducing a variety of functional groups at different positions.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.

The following table outlines potential optimization strategies and their rationales.

| Strategy | Modification Example | Rationale |

| Varying the 5-position substituent | Replace methoxy with ethoxy, isopropoxy, or trifluoromethoxy | To probe the size and electronic tolerance of the hydrophobic pocket. |

| Modifying the 3-amino group | Replace dimethylamino with diethylamino, pyrrolidinyl, or piperidinyl | To investigate the impact of steric bulk and basicity on activity. |

| Introducing substituents on the pyridine ring | Add small alkyl or halogen groups at the 2-, 4-, or 6-positions | To explore additional binding interactions and modulate electronic properties. |

| Bioisosteric Replacement | Replace the methoxy group with a methylthio or chloro group | To maintain similar size and lipophilicity while altering electronic and hydrogen bonding properties. |

Through iterative cycles of design, synthesis, and biological testing guided by these SAR principles, it would be possible to develop more potent and selective analogs of this compound.

Applications of 5 Methoxy N,n Dimethylpyridin 3 Amine in Academic Research Non Clinical

Utility as a Synthetic Intermediate in Complex Organic Molecule Synthesis

Pyridine (B92270) derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov The dual substitution on the pyridine ring of 5-methoxy-N,N-dimethylpyridin-3-amine offers multiple reactive sites for further functionalization. The methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, providing a handle for etherification or esterification reactions. The dimethylamino group can direct ortho-lithiation, allowing for the introduction of a variety of electrophiles at the C4 position.

The synthesis of highly substituted pyridines is an area of significant interest in organic chemistry. nih.gov For instance, methods have been developed for the synthesis of 2-amino-3,5-diarylpyridine derivatives, showcasing the versatility of substituted pyridines in building complex scaffolds. acs.org Similarly, this compound could serve as a precursor to a wide array of more complex substituted pyridines.

Table 1: Potential Reactions for this compound as a Synthetic Intermediate

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| O-Demethylation | BBr₃ | 5-hydroxy-N,N-dimethylpyridin-3-amine |

| Directed Ortho-Metalation | n-BuLi, then E⁺ | 4-Substituted-5-methoxy-N,N-dimethylpyridin-3-amine |

Application as a Building Block for Diverse Heterocyclic Compounds

Substituted aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems. The amino group can participate in cyclization reactions to form a variety of bicyclic and polycyclic structures. For example, 2-amino-3,5-dicyanopyridines have been used to synthesize pyrazolo[3,4-b]pyridine derivatives. orientjchem.org In a similar vein, the 3-amino group of this compound could be diazotized and displaced, or it could act as a nucleophile in condensation reactions with diketones or other bifunctional electrophiles to construct fused ring systems like pyrido[3,4-b]pyrazines or other novel heterocycles. orientjchem.org

The synthesis of thieno[2,3-b]pyridines, a class of compounds with interesting biological activities, often starts from substituted aminopyridines. nih.govmdpi.com The reactivity of this compound could be harnessed to build such fused thiophene-pyridine systems.

Role as a Catalyst in Organic Reactions (e.g., Organocatalysis)

The structural similarity of this compound to 4-(dimethylamino)pyridine (DMAP) suggests its potential as an organocatalyst. researchgate.net DMAP is a highly efficient catalyst for a wide range of reactions, including acylations, esterifications, and etherifications, due to the ability of the dimethylamino group to act as a potent nucleophile. orientjchem.orgresearchgate.net The catalytic cycle of DMAP involves the formation of a highly reactive N-acylpyridinium salt.

The electronic properties of the pyridine ring in this compound would be influenced by the electron-donating methoxy group at the 5-position. This could modulate the nucleophilicity and basicity of the ring nitrogen and the exocyclic dimethylamino group, potentially leading to different catalytic activity or selectivity compared to DMAP. Research on other substituted dialkylaminopyridines has shown that both electronic and steric factors influence their catalytic efficacy. mdpi.com

Table 2: Comparison of Potential Catalytic Properties with DMAP

| Catalyst | Key Structural Feature | Potential Catalytic Applications |

|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Dimethylamino group at C4 | Acylation, Esterification, Etherification |

Potential in Materials Science (e.g., Chiral Dopants for Liquid Crystals)

Pyridine derivatives have found applications in materials science due to their electronic and photophysical properties. nih.gov They can be incorporated into polymers, dyes, and liquid crystal displays. youtube.com The sublimation properties and intermolecular interactions of pyridine derivatives are key to their application in creating new materials, such as co-crystals. rsc.org

While direct evidence is lacking for this specific molecule, the introduction of chirality, for example by resolving a chiral center introduced elsewhere in the molecule, could lead to its use as a chiral dopant in liquid crystal mixtures. Chiral dopants are used to induce a helical twist in nematic liquid crystals, a fundamental principle behind the operation of many display technologies. The polarity and shape of this compound, especially if further functionalized, could influence its miscibility and effectiveness as a dopant.

Future Perspectives and Emerging Research Directions for 5 Methoxy N,n Dimethylpyridin 3 Amine

Development of Novel and Green Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a mature field, yet there remains a significant impetus to develop more environmentally benign and efficient methodologies. researchgate.netnih.gov Traditional methods often rely on harsh conditions and hazardous reagents. Future research on 5-methoxy-N,N-dimethylpyridin-3-amine should prioritize the development of green synthetic protocols.

A promising starting point is the synthesis of the closely related 2-amino-5-methoxypyridine, which has been achieved in a four-step sequence from 2-amino-5-bromopyridine. asianpubs.org This process involves protection, methoxylation, deprotection, and demethylation. asianpubs.org A key area for improvement would be the development of a more atom-economical and convergent synthesis.

Multicomponent reactions (MCRs) offer an attractive green alternative for the synthesis of highly substituted pyridines. researchgate.netacs.org These one-pot reactions minimize waste by incorporating multiple starting materials into the final product in a single step. researchgate.net Future work could explore the feasibility of an MCR approach to construct the this compound scaffold directly. Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

The following table outlines potential green synthetic strategies that could be explored for the synthesis of this compound and its precursors.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. acs.orgnih.gov | Optimization of microwave parameters (power, temperature, time). |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. researchgate.net | Identification of suitable starting materials and catalysts. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs and optimization of flow conditions. |

| Use of Greener Solvents | Reduced environmental impact and toxicity. researchgate.net | Solvent selection based on solubility and reactivity. |

| Catalytic C-N Cross-Coupling | High efficiency and functional group tolerance. nih.gov | Catalyst selection (e.g., Palladium-based systems) and optimization. evitachem.com |

Advanced Mechanistic Investigations of Molecular Interactions

The N,N-dimethylamino substituent in this compound suggests that it could function as a potent nucleophilic catalyst, analogous to the well-known 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The lone pair of electrons on the exocyclic nitrogen atom can participate in resonance with the pyridine ring, enhancing the nucleophilicity of the ring nitrogen. The methoxy (B1213986) group, being an electron-donating group, would further modulate the electronic properties of the pyridine ring.

Future research should focus on detailed mechanistic studies to quantify the catalytic activity of this compound in a range of organic transformations, such as acylation and silylation reactions. These studies could involve kinetic analysis to determine reaction rates and comparison with established catalysts like DMAP.

Furthermore, the formation and reactivity of the corresponding N-oxide, this compound N-oxide, should be investigated. Pyridine N-oxides are known to be versatile reagents, acting as both nucleophiles and electrophiles, and can be used as oxidants. wikipedia.org Understanding the N-O bond dissociation enthalpy would be crucial in assessing its potential as an oxidizing agent.

Integration with Emerging Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. nih.gov For this compound, computational methods can provide valuable insights into its structure, electronics, and potential interactions.

Density Functional Theory (DFT) calculations, using functionals such as B3LYP and M06 with appropriate basis sets (e.g., 6-31G* or 6-311G+(d,p)), can be employed to model various molecular properties. acs.orgmdpi.com These methods have been successfully used to study the basicities and solvation free energies of substituted pyridines. acs.org

The following table summarizes key computational parameters that could be calculated for this compound and their significance.

| Computational Parameter | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. mdpi.com |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energies and shapes of the HOMO and LUMO are crucial for understanding reactivity and electronic transitions. mdpi.com |

| Proton Affinity and pKa | Quantifies the basicity of the molecule, which is important for its catalytic activity. acs.org |

| N-O Bond Dissociation Enthalpy (for N-oxide) | Predicts the efficacy of the N-oxide as an oxidizing agent. |

| Solvation Free Energy | Provides insight into the molecule's behavior in different solvents. nih.govacs.org |

By comparing these computed properties with experimental data, a deeper understanding of the structure-activity relationships of this molecule can be achieved.

Exploration of Undiscovered Academic Applications in Chemical Biology

The pyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous biologically active compounds. nih.gov The specific substitution pattern of this compound makes it an intriguing candidate for biological screening.

Phenotypic screening, where compounds are tested for their effects on cells or organisms without a preconceived target, is a powerful approach to uncover novel biological activities. nih.gov this compound could be included in diverse compound libraries for high-throughput screening against various disease models. chemrxiv.org

Furthermore, its structural similarity to known bioactive molecules provides a rationale for more targeted investigations. For instance, some substituted pyridines have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. researchgate.net The methoxy and dimethylamino functionalities are also present in various neurologically active compounds. A patent for the preparation of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a known serotonergic agent, highlights the relevance of the methoxy-amino moiety in neuroscience research. google.com

The following table outlines potential areas for chemical biology research involving this compound.

| Research Area | Rationale | Potential Assays |

| Anticancer Activity | The pyridine core is present in many anticancer drugs. researchgate.net | Cell viability assays (e.g., MTT assay) on various cancer cell lines. |

| Neurological Activity | Structural similarities to known psychoactive compounds. google.com | Receptor binding assays (e.g., for serotonin (B10506) or dopamine (B1211576) receptors). |

| Agrochemical Applications | Pyridine derivatives are widely used as herbicides and pesticides. pipzine-chem.com | Screening for herbicidal or insecticidal activity. |

| Enzyme Inhibition | The heterocyclic nature could facilitate binding to enzyme active sites. | Screening against a panel of relevant enzymes (e.g., kinases, proteases). |

The exploration of this compound in these areas could lead to the discovery of novel chemical probes or lead compounds for drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.